molecular formula C11H16F3N3O4S B2846147 1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-39-5

1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2846147
CAS RN: 2097916-39-5
M. Wt: 343.32
InChI Key: ZTUKIQVYPPGUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H16F3N3O4S and its molecular weight is 343.32. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

A series of imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their biological activities, showcasing the compound's versatility in medicinal chemistry. For example, derivatives have been developed as nonpeptide inhibitors of human heart chymase, which are essential for cardiovascular diseases. These compounds' structure-activity relationships reveal that specific substitutions on the phenylsulfonyl and phenylimidazolidine moieties significantly enhance their inhibitory activities, suggesting a method for designing potent chymase inhibitors (S. Niwata et al., 1997).

Hypoglycemic Activity

Imidazolidine-2,4-dione derivatives have also been studied for their hypoglycemic (blood sugar-lowering) activities. Through the synthesis of new derivatives and evaluation using a diabetic rat model, researchers found that certain compounds exhibit excellent hypoglycemic effects, rivaling that of known drugs such as glipizide. This research opens pathways for developing new treatments for diabetes (Abid Hussain et al., 2015).

Selective N-Mesylation

The chemical utility of related methanesulfonyl compounds has been demonstrated in selective N-mesylation reactions, allowing for differentiation among amino groups in a molecule. This specificity is crucial for synthesizing compounds with targeted biological activities, offering insights into designing drugs with improved efficacy and reduced side effects (Sun Young Kim et al., 1999).

Gold(I) Complexes

Research into gold(I) complexes with thione ligands, including imidazolidine-2,4-dione derivatives, has revealed intricate secondary interactions. These studies provide a deeper understanding of molecular structures and the potential for developing novel catalysts or therapeutic agents based on gold(I) complexes (Friedrichsa Friedrichsa et al., 2004).

properties

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O4S/c1-22(20,21)15-4-2-8(3-5-15)16-6-9(18)17(10(16)19)7-11(12,13)14/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKIQVYPPGUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methanesulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.